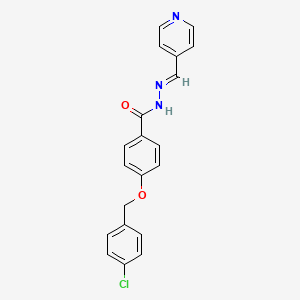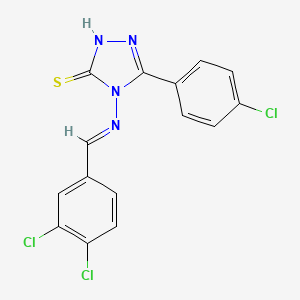
N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C22H20N4O2 It is a derivative of pyrazinecarbohydrazide and features a benzylidene group substituted with a 4-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-((4-methylbenzyl)oxy)benzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzylidene compounds.
科学的研究の応用
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its hydrazone linkage which is known to exhibit various biological activities.
Materials Science: Utilized in the synthesis of coordination polymers and metal-organic frameworks due to its ability to act as a ligand.
Biological Studies: Investigated for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
類似化合物との比較
Similar Compounds
N’-(4-((4-Methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but with a benzohydrazide moiety instead of pyrazinecarbohydrazide.
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide: Contains a decanohydrazide group, differing in the length of the carbon chain.
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide is unique due to its pyrazinecarbohydrazide core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
765298-52-0 |
|---|---|
分子式 |
C20H18N4O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-15-2-4-17(5-3-15)14-26-18-8-6-16(7-9-18)12-23-24-20(25)19-13-21-10-11-22-19/h2-13H,14H2,1H3,(H,24,25)/b23-12+ |
InChIキー |
OKHQXSWTTPQCQH-FSJBWODESA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3 |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



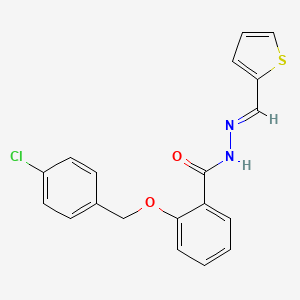
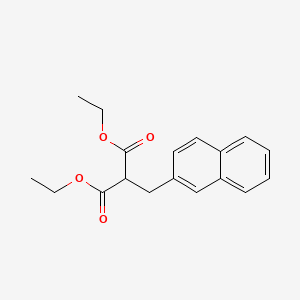
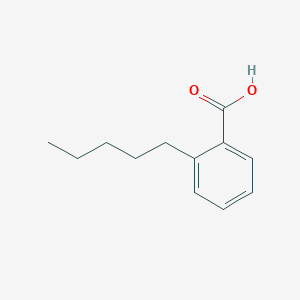
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
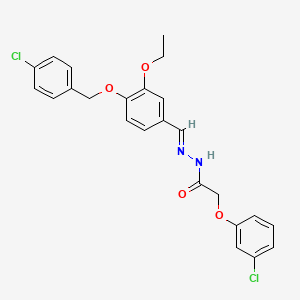
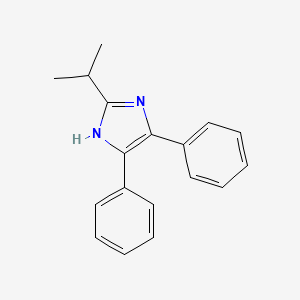
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)


